molecular formula C16H13FO3 B2963577 (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS No. 499209-38-0

(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2963577
CAS No.: 499209-38-0
M. Wt: 272.275
InChI Key: YWEVDLQFIWSIDT-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(5-Fluoro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings (Ring A: 5-fluoro-2-hydroxyphenyl; Ring B: 2-methoxyphenyl). Its E-configuration ensures planarity of the conjugated system, critical for biological interactions. The compound exhibits moderate synthetic yields (62.49%) via preparative TLC and recrystallization . Key spectral data include IR absorption bands at 1645.1 cm⁻¹ (C=O stretch) and HR-ESI-MS confirmation (m/z 311.135) . Substitutions on both rings influence electronic properties and bioactivity, positioning it as a candidate for antimicrobial, anticancer, and enzyme inhibition studies.

Properties

IUPAC Name

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-20-16-5-3-2-4-11(16)6-8-14(18)13-10-12(17)7-9-15(13)19/h2-10,19H,1H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEVDLQFIWSIDT-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-fluoro-2-hydroxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The fluorine atom and hydroxyl group on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, or carboxylic acids.

    Reduction: Saturated ketones or alcohols.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound has shown potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular targets and pathways makes it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound can also modulate signaling pathways related to inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)
  • Ring A Modifications :
    • Hydroxyl groups at ortho/para positions (e.g., cardamonin) correlate with high inhibitory activity (IC₅₀ = 4.35 μM) . The target’s 2-hydroxy group mimics this but with reduced potency due to competing 5-fluoro substitution.
    • Halogens (Br, Cl, I) at meta positions (e.g., Compound 2j) enhance activity compared to methoxy (Compound 2h: IC₅₀ = 13.82 μM vs. 2j: 4.70 μM) .
  • Ring B Modifications :
    • Methoxy at para positions (e.g., Compound 2p) reduces potency (IC₅₀ = 70.79 μM) compared to fluoro (Compound 2n: IC₅₀ = 25.07 μM) . The target’s 2-methoxy group may similarly lower activity relative to fluoro-substituted analogs.

Antifungal Activity :

  • The target compound shares structural similarities with antifungal chalcones (e.g., MIC = 0.07 µg/mL for LABMIC 0208/0204 strains in ). Its 5-fluoro and 2-hydroxy groups may disrupt fungal membrane synthesis .

Antiviral Potential:

  • Methoxy-substituted chalcones like PAAPM show strong interactions with viral proteins (e.g., SARS-CoV-2 SPIKE) . The target’s 2-methoxy group could facilitate similar binding, though this requires validation.

Anticancer and Enzyme Inhibition :

  • Non-piperazine chalcones with halogen/hydroxyl substitutions exhibit mitotic inhibition () and MAO-A inhibition (). The target’s fluorophenyl group may enhance DNA intercalation or enzyme binding .

Antiferroptotic Activity :

  • Trihydroxyphenyl-substituted chalcones () inhibit lipid peroxidation (IC₅₀ = 0.45–1.77 µM). The target’s hydroxyl group may contribute to radical scavenging, though less effectively than polyhydroxy analogs .

Biological Activity

(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article provides a detailed overview of the biological activity of this specific chalcone, supported by data tables, case studies, and research findings.

  • Chemical Formula : C16H13F O3
  • Molecular Weight : 284.27 g/mol
  • CAS Number : 25316-40-9

1. Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
  • Apoptosis Induction : It promotes apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins, leading to increased levels of reactive oxygen species (ROS) which trigger cell death pathways .

2. Anti-inflammatory Effects

Chalcones exhibit notable anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes:

  • Inhibition of COX Enzymes : Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins which are mediators of inflammation .
  • Suppression of Nitric Oxide Production : It has been observed to decrease nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), thereby reducing inflammation .

3. Antimicrobial Activity

Research indicates that chalcones possess antimicrobial properties against various pathogens:

  • Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria, with studies demonstrating its ability to disrupt bacterial cell membranes .
  • Fungal Activity : It has also been tested against fungi, showing potential as an antifungal agent by inhibiting fungal growth through disruption of ergosterol biosynthesis .

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectReference
AnticancerInduces G2/M phase arrest; promotes apoptosis
Anti-inflammatoryInhibits COX enzymes; reduces NO production
AntimicrobialDisrupts bacterial membranes; inhibits fungal growth

Table 2: Case Studies on Chalcone Derivatives

Study ReferenceCompound TestedFindings
Liu et al. (2023)Various chalcone derivativesSignificant inhibition of cancer cell lines
Wang et al. (2020)Oxygenated chalconesPotent MAO-B inhibition

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 5-fluoro-2-hydroxyacetophenone with 2-methoxybenzaldehyde in ethanol under basic conditions (e.g., KOH, 0–50°C, 2–3 hours). Optimization includes adjusting molar ratios (1:1 for ketone and aldehyde), solvent polarity (ethanol for solubility), and temperature control to minimize side reactions like retro-aldol condensation. Yield improvements (up to 70–80%) are achieved by slow addition of reactants and post-reaction acidification to precipitate the product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this chalcone derivative?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy, hydroxyl, fluorine) and confirms the E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons).
  • FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings, confirming planarity and intermolecular interactions (e.g., hydrogen bonds between hydroxyl and methoxy groups) .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking elucidate the electronic properties and biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Using software like Gaussian09, optimize the molecular geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps (reactivity hotspots), and Mulliken charges (electron density at fluorine/methoxy groups). These predict sites for nucleophilic/electrophilic attacks .
  • Docking Studies : Dock the compound into target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina. Analyze binding affinities (ΔG values) and key interactions (hydrogen bonds with Ser84, hydrophobic contacts with Phe88) to explain antimicrobial activity .

Q. What structural features govern the antimicrobial activity of this chalcone, and how do substituent variations impact potency?

  • Methodological Answer :

  • Key Features :
  • Electron-withdrawing groups (e.g., -F at C5) enhance electrophilicity, improving interactions with microbial enzymes.
  • Methoxy groups (C2-phenyl) increase lipophilicity, aiding membrane penetration.
  • SAR Insights :
  • Replacing 2-methoxyphenyl with 4-fluorophenyl (as in ) reduces activity due to altered π-π stacking.
  • Adding electron-donating groups (e.g., -OH) at C2-phenyl improves hydrogen-bonding but may reduce stability .

Q. How does crystal packing influence the physicochemical properties and stability of this compound?

  • Methodological Answer : SC-XRD reveals a monoclinic (P21/c) lattice with intermolecular C-H···O and O-H···O bonds. These interactions stabilize the crystal structure, increasing melting points (observed ~180–190°C) and reducing solubility in nonpolar solvents. Packing along the a-axis shows layered arrangements, which may correlate with solid-state photostability .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar chalcones?

  • Methodological Answer :

  • Standardized Assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and protocols (e.g., broth microdilution per CLSI guidelines) to minimize variability.
  • Control Experiments : Compare with reference drugs (e.g., ciprofloxacin) and account for solvent effects (DMSO vs. aqueous buffers).
  • Structural Validation : Confirm stereochemistry (E/Z) via NOESY NMR, as impurities or isomerization can alter activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.